molecular formula C16H22N2O5 B12042559 Norfentanyl-D5 Oxalate; N-Pentadeuterophenyl-N-(piperidin-4-yl)propanamide Oxalate CAS No. 1435933-84-8

Norfentanyl-D5 Oxalate; N-Pentadeuterophenyl-N-(piperidin-4-yl)propanamide Oxalate

Cat. No.: B12042559
CAS No.: 1435933-84-8
M. Wt: 327.39 g/mol
InChI Key: OLFNESLXXQCODF-BQAHAFBHSA-N
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Description

Norfentanyl-D5 Oxalate, also known as N-Pentadeuterophenyl-N-(piperidin-4-yl)propanamide Oxalate, is a stable isotope-labeled compound. It is primarily used in forensic and toxicological studies as a reference standard. This compound is a deuterated analog of norfentanyl, which is a metabolite of fentanyl, a potent synthetic opioid analgesic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norfentanyl-D5 Oxalate involves the deuteration of norfentanyl. The process typically includes the following steps:

    Oxalate Formation: The resulting deuterated norfentanyl is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of Norfentanyl-D5 Oxalate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large-scale deuteration of norfentanyl using deuterium gas or deuterated reagents.

    Purification: The deuterated product is purified using techniques such as crystallization or chromatography.

    Oxalate Formation: The purified deuterated norfentanyl is then reacted with oxalic acid to form the oxalate salt, which is further purified and standardized for use as a reference material.

Chemical Reactions Analysis

Types of Reactions

Norfentanyl-D5 Oxalate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Norfentanyl-D5 Oxalate.

Scientific Research Applications

Norfentanyl-D5 Oxalate is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of norfentanyl in biological samples.

    Biology: Employed in studies investigating the metabolism and pharmacokinetics of fentanyl and its analogs.

    Medicine: Utilized in forensic toxicology to detect and quantify norfentanyl in postmortem and clinical samples.

    Industry: Used in the development and validation of analytical methods for drug testing and monitoring.

Mechanism of Action

Norfentanyl-D5 Oxalate itself does not exert pharmacological effects as it is a metabolite and reference standard. its parent compound, fentanyl, acts on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor. This binding inhibits the release of neurotransmitters, leading to analgesic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

    Norfentanyl: The non-deuterated analog of Norfentanyl-D5 Oxalate.

    Fentanyl: The parent compound from which norfentanyl is derived.

    Carfentanil: A more potent analog of fentanyl.

    Alfentanil: Another fentanyl analog with a shorter duration of action.

Uniqueness

Norfentanyl-D5 Oxalate is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry analysis. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification and differentiation from non-deuterated compounds.

Properties

CAS No.

1435933-84-8

Molecular Formula

C16H22N2O5

Molecular Weight

327.39 g/mol

IUPAC Name

oxalic acid;N-(2,3,4,5,6-pentadeuteriophenyl)-N-piperidin-4-ylpropanamide

InChI

InChI=1S/C14H20N2O.C2H2O4/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13;3-1(4)2(5)6/h3-7,13,15H,2,8-11H2,1H3;(H,3,4)(H,5,6)/i3D,4D,5D,6D,7D;

InChI Key

OLFNESLXXQCODF-BQAHAFBHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCNCC2)C(=O)CC)[2H])[2H].C(=O)(C(=O)O)O

Canonical SMILES

CCC(=O)N(C1CCNCC1)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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